N'-[(Z)-(2H-1,3-Benzodioxol-5-YL)methylidene]-5-bromopyridine-3-carbohydrazide
Overview
Description
N’-[(Z)-(2H-1,3-Benzodioxol-5-YL)methylidene]-5-bromopyridine-3-carbohydrazide is a compound that belongs to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in various fields of chemistry and biology
Preparation Methods
The synthesis of N’-[(Z)-(2H-1,3-Benzodioxol-5-YL)methylidene]-5-bromopyridine-3-carbohydrazide typically involves the condensation reaction between 5-bromopyridine-3-carbohydrazide and 2H-1,3-benzodioxole-5-carbaldehyde. This reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, which is then purified by recrystallization or chromatography.
Chemical Reactions Analysis
N’-[(Z)-(2H-1,3-Benzodioxol-5-YL)methylidene]-5-bromopyridine-3-carbohydrazide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) to yield the corresponding amines.
Scientific Research Applications
N’-[(Z)-(2H-1,3-Benzodioxol-5-YL)methylidene]-5-bromopyridine-3-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(Z)-(2H-1,3-Benzodioxol-5-YL)methylidene]-5-bromopyridine-3-carbohydrazide involves its interaction with metal ions and biomolecules. The compound can form stable complexes with metal ions, which can then interact with biological targets such as enzymes and receptors . These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
N’-[(Z)-(2H-1,3-Benzodioxol-5-YL)methylidene]-5-bromopyridine-3-carbohydrazide can be compared with other Schiff base hydrazones, such as:
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity. The presence of the bromine atom and the benzodioxole ring in N’-[(Z)-(2H-1,3-Benzodioxol-5-YL)methylidene]-5-bromopyridine-3-carbohydrazide makes it unique and potentially more versatile in its applications .
Properties
IUPAC Name |
N-[(Z)-1,3-benzodioxol-5-ylmethylideneamino]-5-bromopyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O3/c15-11-4-10(6-16-7-11)14(19)18-17-5-9-1-2-12-13(3-9)21-8-20-12/h1-7H,8H2,(H,18,19)/b17-5- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKECINLGBITRFT-ZWSORDCHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC(=O)C3=CC(=CN=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N\NC(=O)C3=CC(=CN=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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